N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-isoleucine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

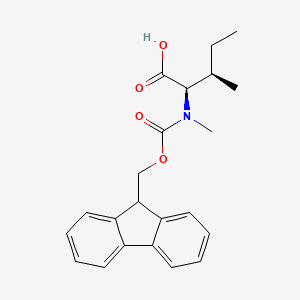

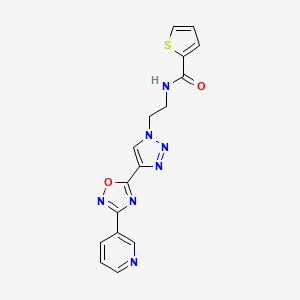

“N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-isoleucine” is a chemical compound with the empirical formula C24H21NO4 . It is part of a class of compounds known as fluorenylmethyloxycarbonyl (Fmoc) amino acids, which are commonly used in peptide synthesis .

Molecular Structure Analysis

The molecular structure of “N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-isoleucine” can be represented by the SMILES stringOC(=O)CN(Cc1ccccc1)C(=O)OCC2c3ccccc3-c4ccccc24 . Chemical Reactions Analysis

Fmoc amino acids are stable under acidic and oxidative conditions, but can be deprotected under mild basic conditions . They are also susceptible to deprotection under reducing conditions .Scientific Research Applications

Peptide Synthesis

Fmoc-N-Methyl-D-Isoleucine is widely used in the synthesis of peptides. The Fmoc (9-Fluorenylmethyloxycarbonyl) group serves as a temporary protection for the amino group during the synthesis process, allowing for the selective formation of peptide bonds . This compound is particularly valuable in creating peptides with enhanced bioavailability and half-life, which is crucial in pharmaceutical research and drug development .

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Fmoc-N-Methyl-D-Isoleucine can be used to introduce N-α-methyl-isoleucine residues into peptides. This modification can lead to peptides with improved pharmacokinetic properties, such as increased resistance to proteolytic degradation, which is beneficial for therapeutic peptides .

Self-Assembly and Nanostructure Formation

The Fmoc group of Fmoc-N-Methyl-D-Isoleucine facilitates the self-assembly of modified amino acids, leading to the formation of various nanostructures. These structures serve as bio-organic scaffolds with potential applications in materials science, including the creation of nanofibers, micelles, and tubes .

Enhanced Stability and Solubility

N-Methylation of amino acids like Fmoc-N-Methyl-D-Isoleucine can enhance the stability and solubility of peptides. This is particularly important in the development of peptide-based drugs, where solubility and stability can significantly affect the drug’s efficacy and shelf-life .

Biocompatibility and Biodegradability

Due to its structural similarity to natural amino acids, Fmoc-N-Methyl-D-Isoleucine is biocompatible and biodegradable. This makes it an excellent choice for developing peptide-based materials that can be safely used in biomedical applications, such as tissue engineering and drug delivery systems .

Chiral Synthesis

Fmoc-N-Methyl-D-Isoleucine can be used in chiral synthesis to create single stereoisomers of peptides. The presence of two chiral centers allows for the synthesis of peptides with specific stereochemistry, which is crucial for the activity of many biologically active peptides .

Future Directions

Fmoc amino acids, including “N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-isoleucine”, have significant potential in the field of peptide synthesis. They are particularly useful in the synthesis of complex peptides, which have applications in various areas such as therapeutics and regenerative medicine .

Mechanism of Action

Target of Action

Fmoc-N-Methyl-D-Isoleucine, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-isoleucine or (2R,3R)-2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid, is primarily used as a building block in the synthesis of peptides . Its primary targets are the amino groups of amino acids that are involved in peptide synthesis .

Mode of Action

Fmoc-N-Methyl-D-Isoleucine acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection is crucial as it prevents unwanted side reactions during the synthesis process .

Biochemical Pathways

The compound plays a significant role in the solid-phase peptide synthesis (SPPS) pathway . In this pathway, the Fmoc group is removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This allows for the sequential addition of amino acids in the peptide chain .

Result of Action

The primary result of Fmoc-N-Methyl-D-Isoleucine’s action is the successful synthesis of peptides with the desired sequence . It has been used as an intermediate in the total synthesis of Nannocystin A, a 21-membered cyclodepsipeptide with anticancer properties .

Action Environment

The efficacy and stability of Fmoc-N-Methyl-D-Isoleucine are influenced by various environmental factors. These include the pH of the solution, the presence of other reactive groups, and the temperature of the reaction . For instance, the compound is typically stored at a temperature between 2-30°C to maintain its stability .

properties

IUPAC Name |

(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25)/t14-,20-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIOLCJHRZWOLS-JLTOFOAXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-isoleucine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea](/img/structure/B2862289.png)

![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2862292.png)

![Ethyl 3-{[3-(trifluoromethyl)benzoyl]amino}-1H-indole-2-carboxylate](/img/structure/B2862293.png)

![Methyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2862298.png)

![N-(3,5-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2862301.png)

![(Z)-ethyl 3-allyl-2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2862302.png)

![2-{2-[(2-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2862307.png)

![1-{[(3,4-Dimethoxyphenyl)methyl]carbamoyl}ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2862308.png)